molecular formula C20H21N3O2 B7710504 N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7710504
M. Wt: 335.4 g/mol
InChI Key: ROSLNPJUCFEATA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as DETOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DETOB is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one limitation of using this compound is its limited solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the scientific research of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of novel derivatives of this compound with enhanced biological activities. Another area of interest is the investigation of the potential of this compound as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and infectious diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of p-tolyl hydrazine with ethyl 2-oxo-2-phenylacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which is then reacted with N,N-diethylbenzamide to produce this compound. This compound has been studied for its potential as an anti-inflammatory agent, antitumor agent, and antimicrobial agent. Its exact mechanism of action is not fully understood, but it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to fully understand the potential of this compound in various scientific research applications.

Synthesis Methods

The synthesis of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-oxo-2-phenylacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N,N-diethylbenzamide in the presence of acetic anhydride to produce this compound. The overall yield of this compound is approximately 60%.

Scientific Research Applications

N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, antitumor agent, and antimicrobial agent. This compound has also been shown to have potential as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-23(5-2)20(24)17-9-7-6-8-16(17)19-21-18(22-25-19)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSLNPJUCFEATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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